molecular formula C19H26N4S B5671434 2-(2,1,3-benzothiadiazol-5-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane

2-(2,1,3-benzothiadiazol-5-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane

Cat. No. B5671434
M. Wt: 342.5 g/mol
InChI Key: CPKOEQHWGYJMAJ-UHFFFAOYSA-N
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Description

Spirocyclic compounds, such as diazaspiro[4.5]decane derivatives, are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential in drug discovery. The structural uniqueness of spiro compounds, which involves spiraling around a single carbon atom, imparts distinct chemical and physical properties.

Synthesis Analysis

The synthesis of spirocyclic compounds often involves key strategies like cycloaddition reactions, intramolecular conjugate addition, and domino reactions that facilitate the formation of the spiro framework. For example, unactivated yne-en-ynes can react with substituted aryl halides in the presence of palladium catalysts to afford diazaspiro[4.5]decane scaffolds with exocyclic double bonds, demonstrating a regioselective synthesis approach (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their cyclic components and the spiro junction that connects these rings. Crystallographic studies help in understanding the conformation and stereochemistry of these molecules. For instance, the crystal structure analysis of related compounds shows diverse ring conformations and interactions (Wang et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, including cycloaddition, Claisen rearrangement, and reactions with diazonium salts. These reactions are pivotal in functionalizing the spiro framework and enhancing the compound's reactivity for further chemical modifications (Parvez et al., 2001).

properties

IUPAC Name

5-[[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4S/c1-6-19(13-22(8-1)11-15-2-3-15)7-9-23(14-19)12-16-4-5-17-18(10-16)21-24-20-17/h4-5,10,15H,1-3,6-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKOEQHWGYJMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)CC3=CC4=NSN=C4C=C3)CN(C1)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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